molecular formula C12H15N5O5 B570825 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin CAS No. 113051-62-0

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

Cat. No.: B570825
CAS No.: 113051-62-0
M. Wt: 309.282
InChI Key: JLRZYRWHZVUTAV-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate guanosine derivative.

    Reaction Conditions: The guanosine derivative undergoes a series of chemical reactions, including methylation and ribofuranosylation, under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in the study of nucleic acids and their interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique properties.

    Industry: Utilized in the development of fluorescent markers and sensors.

Mechanism of Action

The mechanism of action of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin involves its interaction with nucleic acids. The compound can be incorporated into oligonucleotides through a 3’,5’-phosphodiester linkage using an automated DNA synthesizer . This incorporation allows researchers to study the behavior and interactions of nucleic acids in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    8-Azaguanine: Another guanosine analogue with similar fluorescent properties.

    2-Aminopurine: A fluorescent analogue of adenine used in similar applications.

    5-Bromouracil: A thymine analogue with distinct properties.

Uniqueness

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific fluorescent properties and its ability to be site-specifically inserted into oligonucleotides. This makes it particularly valuable for studying nucleic acid interactions and developing fluorescent markers.

Properties

IUPAC Name

2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-3H-pteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRZYRWHZVUTAV-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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